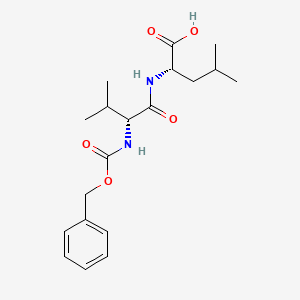

((Benzyloxy)carbonyl)-D-valyl-L-leucine

CAS No.:

Cat. No.: VC18518354

Molecular Formula: C19H28N2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28N2O5 |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | (2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid |

| Standard InChI | InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16+/m0/s1 |

| Standard InChI Key | ABNKBDCDDUXJCU-JKSUJKDBSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Stereochemical Configuration

The molecular structure of ((benzyloxy)carbonyl)-D-valyl-L-leucine consists of two amino acid residues—D-valine and L-leucine—linked by a peptide bond. The N-terminal valine is protected by a benzyloxycarbonyl group, a widely used moiety in peptide chemistry to block reactive amine groups during synthesis . The stereochemistry of the amino acids is critical: the valine residue adopts the D-configuration, while leucine retains the natural L-configuration. This combination introduces chirality at both α-carbons, influencing the compound’s physicochemical behavior and interactions .

The molecular formula of the compound can be derived from its constituents: the benzyloxycarbonyl group contributes , D-valine contributes , and L-leucine contributes . Accounting for the loss of water during peptide bond formation, the resulting formula is . The molecular weight, calculated as 361.4 g/mol, aligns with analogues such as N-Cbz-L-leucine (265.3 g/mol) and related protected dipeptides .

Synthesis and Manufacturing

The synthesis of ((benzyloxy)carbonyl)-D-valyl-L-leucine typically involves a multi-step process beginning with the protection of D-valine’s amine group. The benzyloxycarbonyl group is introduced via reaction with benzyl chloroformate under basic conditions, yielding N-Cbz-D-valine . This intermediate is then activated for coupling—often using reagents like dicyclohexylcarbodiimide (DCC) —to facilitate amide bond formation with L-leucine’s carboxyl group.

A critical consideration is the enantiomeric purity of the starting materials. For instance, N-Cbz-L-leucine, a closely related compound, is synthesized with a specific optical rotation of (c = 2, ethanol) , underscoring the importance of stereochemical control. Post-coupling, the product is purified via techniques such as column chromatography or recrystallization, with yields dependent on reaction conditions and the efficiency of protecting group strategies .

Physical and Chemical Properties

The compound exhibits solubility in polar organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate, consistent with the behavior of N-Cbz-protected amino acids . Its solubility profile is crucial for applications in solid-phase peptide synthesis, where solvent compatibility dictates reaction feasibility. Key physical properties include:

The benzyloxycarbonyl group enhances stability against racemization during synthesis, a common challenge in peptide chemistry . Additionally, the compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would display characteristic peaks for the Cbz group (e.g., carbonyl stretches near 1700 cm) and amino acid backbone .

Applications in Peptide Synthesis

((Benzyloxy)carbonyl)-D-valyl-L-leucine is primarily employed as a building block in the synthesis of complex peptides. The Cbz group protects the valine residue during chain elongation, allowing selective deprotection under mild acidic conditions (e.g., hydrogenolysis) . This capability is vital for constructing peptides with defined sequences, particularly those incorporating D-amino acids for enhanced metabolic stability or biological activity .

In research settings, the compound has been used to study peptide conformation. For example, valine-rich sequences are known to promote β-sheet structures in both solid and solution states . Such insights inform the design of peptides with tailored structural properties, relevant to fields like drug development and materials science.

Conformational Behavior and Analytical Characterization

Studies on analogous Cbz-protected peptides reveal a propensity for β-structure formation, particularly in valine-containing sequences . In the solid state, X-ray diffraction and IR spectroscopy often indicate ordered β-sheet arrangements, while solution-phase analyses (e.g., circular dichroism) may show mixtures of β-structures and random coils . These findings suggest that ((benzyloxy)carbonyl)-D-valyl-L-leucine could exhibit similar conformational dynamics, influencing its reactivity and interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume